molecular formula C16H16ClF2N3O B10939823 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B10939823
M. Wt: 339.77 g/mol
InChI Key: WTPCEXLMZAQPFH-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the difluoromethylation of heterocycles. This process can be achieved through various methods, including radical processes and metal-based methods. For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to pharmaceutical-relevant molecules, making the production process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound due to the presence of halogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines with different functional groups.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrimidine ring serves as a core structure for binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its combination of a chlorophenyl group, a difluoromethyl group, and a tetrahydro-2-furanylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClF2N3O

Molecular Weight

339.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16ClF2N3O/c17-11-5-3-10(4-6-11)13-8-14(15(18)19)22-16(21-13)20-9-12-2-1-7-23-12/h3-6,8,12,15H,1-2,7,9H2,(H,20,21,22)

InChI Key

WTPCEXLMZAQPFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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